benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate
Brand Name: Vulcanchem
CAS No.: 124555-31-3
VCID: VC2593993
InChI: InChI=1S/C13H17NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12+/m0/s1
SMILES: C1CC(CC1NC(=O)OCC2=CC=CC=C2)O
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol

benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate

CAS No.: 124555-31-3

Cat. No.: VC2593993

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate - 124555-31-3

Specification

CAS No. 124555-31-3
Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
IUPAC Name benzyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate
Standard InChI InChI=1S/C13H17NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12+/m0/s1
Standard InChI Key BOLLUGKKOBOJGH-NWDGAFQWSA-N
Isomeric SMILES C1C[C@H](C[C@H]1NC(=O)OCC2=CC=CC=C2)O
SMILES C1CC(CC1NC(=O)OCC2=CC=CC=C2)O
Canonical SMILES C1CC(CC1NC(=O)OCC2=CC=CC=C2)O

Introduction

Chemical Identity and Structural Characteristics

Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate belongs to the carbamate class of organic compounds, which are esters or salts derived from carbamic acid. This particular compound is distinguished by its unique stereochemistry at the cyclopentyl ring, which contributes significantly to its chemical behavior and potential biological activity. The compound features a benzyl group attached to the carbamate functionality, along with a hydroxycyclopentyl moiety that provides opportunities for hydrogen bonding and additional chemical modifications.

Basic Chemical Properties

The fundamental chemical characteristics of benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate are summarized in the table below:

PropertyValue
CAS Number124555-31-3 / 1932090-03-3
Molecular FormulaC₁₃H₁₇NO₃
Molecular Weight235.28 g/mol
Physical AppearanceWhite to off-white solid
Storage Conditions2-8°C

The compound is identifiable by multiple CAS registry numbers, including 124555-31-3 and 1932090-03-3 , which may reflect slight variations in the reporting of its structure or preparation methods across different chemical databases and manufacturers. The molecular formula C₁₃H₁₇NO₃ confirms the presence of carbon, hydrogen, nitrogen, and oxygen atoms in specific proportions that define its structure .

Stereochemical Features

The "(1S,3R)-rel" designation in the compound name indicates specific stereochemistry at the cyclopentyl ring, with the hydroxyl group and the carbamate attachment positioned in a defined three-dimensional arrangement. This stereochemical configuration is crucial for its potential interactions with biological targets, as many receptor-ligand interactions are highly stereospecific. The relative stereochemistry suggests that the compound may exist as a racemate or as a specific enantiomer depending on the synthesis method employed.

Physical Properties and Characterization

Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate presents as a white to off-white solid under standard conditions . This physical state facilitates its handling, storage, and application in various experimental settings. The compound's stability profile suggests storage at refrigerated temperatures (2-8°C) to maintain its integrity over extended periods .

Solubility and Partition Coefficients

Based on computational predictions for similar compounds, benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate likely demonstrates:

PropertyPredicted ValueClassification
Log P (Partition Coefficient)1.73Moderately lipophilic
Water Solubility~0.3-1.1 mg/mlSoluble
GI AbsorptionHighFavorable for oral bioavailability
BBB PermeationYesPotential CNS activity

The compound's balanced lipophilicity and hydrophilicity characteristics, as suggested by similar structures, may contribute to favorable pharmacokinetic properties if developed for medicinal applications . The hydroxyl group on the cyclopentyl ring likely enhances water solubility compared to similar structures lacking this polar functional group.

Spectroscopic Identification

Verification of benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate's structure and purity typically involves spectroscopic analysis, primarily ¹H NMR spectroscopy . High-quality samples demonstrate a purity of ≥98.0% by NMR analysis, with spectral features consistent with the expected chemical structure . The compound's distinct functional groups create characteristic spectroscopic signatures that facilitate identification and quality control in laboratory settings.

Synthesis Methods and Approaches

The synthesis of benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate typically involves the reaction between benzyl chloroformate and (1S,3R)-3-hydroxycyclopentylamine under controlled conditions. This synthetic approach requires careful consideration of reaction parameters to achieve the desired stereochemistry and high yield.

Key Synthetic Routes

The primary synthetic pathway likely proceeds through the following general reaction:

(1S,3R)-3-hydroxycyclopentylamine + Benzyl chloroformate → Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate

This reaction typically requires:

  • An appropriate solvent system, often dichloromethane or acetonitrile

  • Base catalyst to neutralize the hydrogen chloride byproduct

  • Controlled temperature conditions to maintain stereochemical integrity

  • Purification steps to isolate the desired product

The starting material, (1S,3R)-3-hydroxycyclopentylamine, must be prepared with the correct stereochemistry to ensure the final product maintains the specified configuration at both stereocenters.

Alternative Synthetic Approaches

Alternative approaches might involve:

  • Protection/deprotection strategies if working with more complex starting materials

  • Stereoselective reduction of corresponding ketone intermediates

  • Ring-closing strategies from acyclic precursors

  • Enzymatic resolutions to enhance stereochemical purity

Each synthetic route offers different advantages in terms of yield, scalability, and stereochemical control, with the optimal approach depending on laboratory resources and intended applications.

Chemical Reactivity and Stability

Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate exhibits chemical behaviors typical of carbamate compounds while also demonstrating unique reactivity patterns associated with its specific structural features.

Reactivity Profile

The compound can participate in various chemical transformations:

Reaction TypeExpected OutcomeKey Functional Group
HydrolysisCleavage of carbamate bondCarbamate group
OxidationConversion of hydroxyl to ketoneSecondary alcohol
ReductionDebenzylation, alcohol reductionBenzyl group, hydroxyl group
SubstitutionHydroxyl group modificationSecondary alcohol

The carbamate functional group demonstrates resistance to hydrolysis under neutral conditions but becomes susceptible under strongly acidic or basic environments. This controlled liability can be advantageous in pharmaceutical applications where prodrug strategies may be employed.

Stability Considerations

The compound exhibits good stability under standard laboratory conditions but requires consideration of the following factors:

  • Temperature sensitivity – recommended storage at 2-8°C

  • pH sensitivity – carbamate functionality may hydrolyze under extreme pH conditions

  • Oxidation potential – the secondary alcohol may oxidize to a ketone in the presence of strong oxidizing agents

  • Light sensitivity – the aromatic benzyl group may contribute to photoreactivity

These stability parameters inform proper handling and storage protocols, especially when the compound is intended for research applications requiring high purity standards.

Comparison with Structurally Related Compounds

Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate shares structural similarities with several related compounds, allowing for comparative analysis of their properties and potential applications.

Structural Analogues

Notable structural analogues include:

CompoundCAS NumberSimilarity ScoreKey Structural Difference
Benzyl (3-hydroxycyclohexyl)carbamate955406-36-70.986-membered vs. 5-membered ring
Benzyl (trans-4-hydroxycyclohexyl)carbamate27489-63-00.96Position of hydroxyl group
Benzyl (cis-4-aminocyclohexyl)carbamate149423-70-10.91Amine vs. hydroxyl group
Benzyl (6-hydroxyhexyl)carbamate17996-12-20.89Acyclic vs. cyclic structure
Benzyl (5-hydroxypentyl)carbamate87905-98-40.89Acyclic vs. cyclic structure

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